hCA II Inhibitory Potency: Class-Level Benchmarking Against Dorzolamide and Acetazolamide
While direct IC50 data for N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide against hCA II have not been disclosed in public literature, the compound shares a conserved thiophene-2-sulfonamide zinc-binding group with analogs in the 1992 Hartman et al. series. In that study, closely related 4-substituted thiophene-2-sulfonamides exhibited hCA II IC50 values in the nanomolar range, comparable to the clinical standard dorzolamide (IC50 ~ 0.2 nM) [1]. The structural homology of the sulfonamide zinc-binding moiety supports the expectation that the target compound will exhibit similarly potent hCA II inhibition relative to non-sulfonamide CA inhibitors such as topiramate or zonisamide (IC50 > 10 µM) [2]. The buyer should note that this is a class-level inference; direct experimental confirmation is advised before substituting for a validated hCA II inhibitor in a quantitative assay.
| Evidence Dimension | hCA II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Dorzolamide: IC50 ~ 0.2 nM; Acetazolamide: IC50 ~ 12 nM; Topiramate: IC50 > 10 µM |
| Quantified Difference | Class-level inference: predicted nanomolar potency based on structural homology to 4-substituted thiophene-2-sulfonamide series; expected to be >100-fold more potent than non-sulfonamide CA inhibitors |
| Conditions | In vitro human CA II enzyme inhibition assay; data for comparators from literature |
Why This Matters
For procurement in CA inhibition research, this compound is expected to provide potencies approaching clinical gold standards, but direct comparative data must be generated in-house before replacing dorzolamide or acetazolamide in established protocols.
- [1] Hartman, G. D.; Halczenko, W.; Smith, R. L.; Sugrue, M. F.; Mallorga, P. J.; Michelson, S. R.; Randall, W. C.; Schwam, H.; Sondey, J. M. 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. J. Med. Chem. 1992, 35 (21), 3822–3831. DOI: 10.1021/jm00099a010. View Source
- [2] Supuran, C. T. Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nat. Rev. Drug Discov. 2008, 7 (2), 168–181. DOI: 10.1038/nrd2467. View Source
